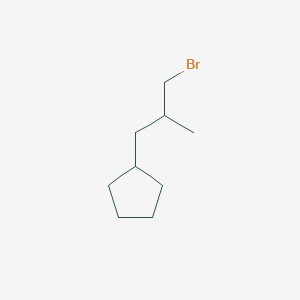
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Carbamoylpyridin-4-yl)azepane-2-carboxylic acid, also known as CPAC, is an organic compound that is found in various forms in nature. It is an important component of the metabolism of many organisms, including plants, animals, and microorganisms. CPAC has a wide range of uses in both the laboratory and in industry. It is used in the synthesis of various compounds and has been used in the development of drugs and medicines. It is also used in the production of various polymers and resins, as well as in the manufacture of cosmetics, paints, and lubricants.
作用机制
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid acts as an enzyme inhibitor, blocking the activity of certain enzymes in the body. It is thought to work by binding to the active site of the enzyme and blocking its catalytic activity. This prevents the enzyme from performing its normal function, which can lead to a decrease in the production of certain substances or an increase in the production of other substances.
Biochemical and Physiological Effects
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. In addition, it has been shown to inhibit the proliferation of certain types of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, which makes it an attractive option for researchers. Additionally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid is relatively easy to synthesize and is stable at room temperature. However, it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid research. One area of interest is the development of new drugs and medicines that can be synthesized using 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid. Additionally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid could be used to create new polymers and resins for industrial applications. Finally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid could be used to develop new cosmetics, paints, and lubricants.
合成方法
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-amino-4-chloropyridine with 2-chloro-1-methyl-1,2-dihydropyridine in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid as the major product. Another method is the reaction of 2-amino-4-chloropyridine with 1-methyl-2-chloro-1,2-dihydropyridine in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid as the major product.
科学研究应用
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the development of drugs and medicines. Additionally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has been used in the production of various polymers and resins, as well as in the manufacture of cosmetics, paints, and lubricants.
属性
IUPAC Name |
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-12(17)10-8-9(5-6-15-10)16-7-3-1-2-4-11(16)13(18)19/h5-6,8,11H,1-4,7H2,(H2,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXBGGXEVYMMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C2=CC(=NC=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Carbamoylpyridin-4-yl)azepane-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

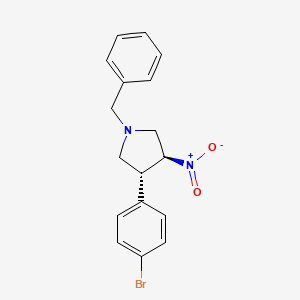
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)
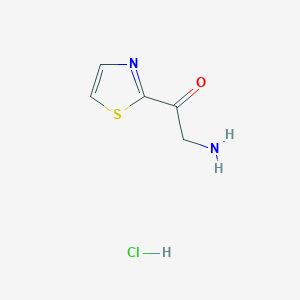


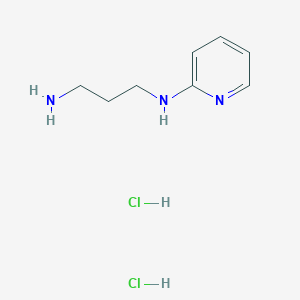

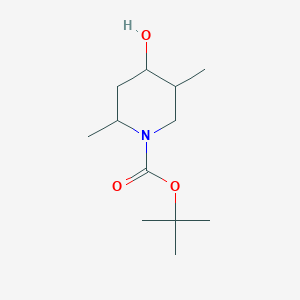
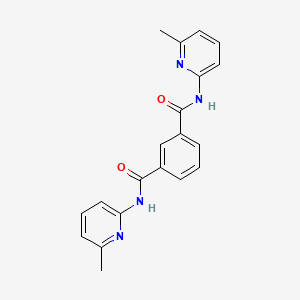
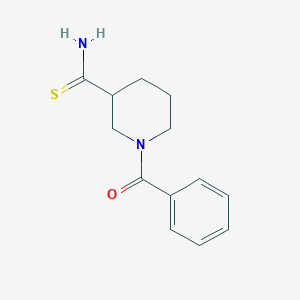
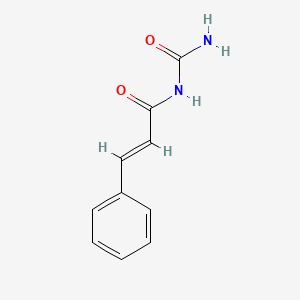
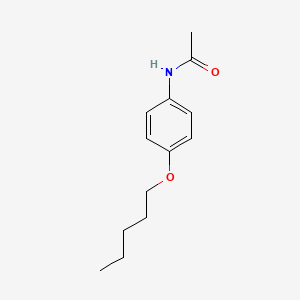
![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)
